2-Cyano-4-fluorobenzaldehyde

Vue d'ensemble

Description

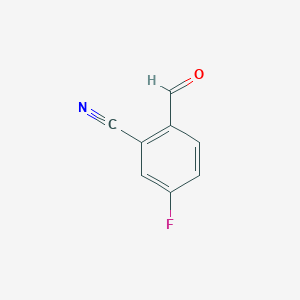

2-Cyano-4-fluorobenzaldehyde, also known as 5-fluoro-2-formylbenzonitrile, is an organic compound with the molecular formula C8H4FNO. It is a yellow to brown solid that is typically stored at room temperature. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyano-4-fluorobenzaldehyde involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines under convection heating and microwave irradiation. Another method includes reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst .

Industrial Production Methods

Industrial production of fluorobenzaldehydes, including this compound, often involves the use of readily available halogenated benzaldehydes as starting materials. The process typically includes a halogen-exchange reaction with a metal fluoride in the presence of a catalyst, such as quaternary phosphonium salts or quaternary ammonium salts .

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyano-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.

Condensation Reactions: The compound can participate in condensation reactions, such as the Knoevenagel condensation, where it reacts with active methylene compounds in the presence of a base.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Strong bases and nucleophiles, such as sodium methoxide or potassium tert-butoxide, are commonly used.

Condensation Reactions: Bases like piperidine or pyridine are often employed.

Major Products

Nucleophilic Aromatic Substitution: The major products are typically substituted benzaldehydes.

Condensation Reactions: Products include enones and other condensation products.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: CHFNO

Molecular Weight: 149.12 g/mol

Appearance: Yellow to brown solid

Functional Groups: Cyano group (-C≡N), Aldehyde group (-CHO), Fluorine atom (F)

Synthesis of Organic Compounds

2-Cyano-4-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Notably, it is used in the production of thiazolidin-4-one derivatives, which exhibit notable antioxidant activity.

Reactions Involved:

- Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles, leading to various substituted benzaldehydes.

- Condensation Reactions: It participates in reactions such as the Knoevenagel condensation, forming enones and other products.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Nucleophilic Aromatic Substitution | Substituted benzaldehydes | Sodium methoxide, potassium tert-butoxide |

| Condensation Reactions | Enones, Schiff bases | Piperidine, pyridine |

Development of Fluorescent Probes

The compound is instrumental in the development of fluorescent probes for biological applications. Its unique structural features allow it to be incorporated into probe designs that can detect specific biomolecules or cellular processes.

Case Study: Fluorescent Probes

Research has shown that derivatives of this compound can be synthesized to create fluorescent probes that exhibit high specificity and sensitivity for biological targets, enhancing imaging techniques in cellular biology.

Advanced Material Synthesis

In the field of material science, this compound contributes to the creation of novel materials such as fluorinated microporous polyaminals. These materials are particularly useful for carbon dioxide adsorption applications.

Applications:

- Carbon Capture Materials: The unique properties of fluorinated compounds enhance their ability to selectively adsorb CO.

Medicinal Chemistry

The compound's role as a building block in medicinal chemistry is noteworthy. It is utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce fluorine into drug candidates, which can improve their pharmacokinetic and pharmacodynamic properties.

Case Study: Drug Development

In studies focused on drug discovery, this compound has been employed as a precursor for synthesizing compounds that target specific biological pathways, demonstrating potential therapeutic effects against various diseases.

Mécanisme D'action

The mechanism of action of 2-Cyano-4-fluorobenzaldehyde involves its participation in nucleophilic aromatic substitution reactions. . This intermediate then undergoes further reactions to yield the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluorobenzaldehyde

- 3-Fluorobenzaldehyde

- 4-Fluorobenzaldehyde

Uniqueness

2-Cyano-4-fluorobenzaldehyde is unique due to the presence of both a cyano group and a fluorine atom on the benzaldehyde ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

2-Cyano-4-fluorobenzaldehyde (C8H4FNO) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

This compound features a cyano group and a fluorine atom attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with cyanogen bromide or other cyanation agents under controlled conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines. A notable study reported that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines, with IC50 values in the low micromolar range. This suggests that the compound may disrupt cellular processes critical for cancer cell survival .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. Additionally, it may inhibit key enzymes involved in cancer progression, such as those related to angiogenesis and metastasis .

Study 1: Antiproliferative Effects

In a study examining the effects of various substituted benzaldehydes, including this compound, researchers found that this compound demonstrated robust antiproliferative activity against several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The study reported IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM .

Study 2: In Vivo Efficacy

Another significant study assessed the in vivo efficacy of this compound in xenograft models of breast cancer. The results showed a marked reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Safety and Toxicity

While promising, the safety profile of this compound requires thorough evaluation. Toxicity studies have indicated that at therapeutic doses, the compound exhibits minimal adverse effects on normal cells. However, further research is necessary to establish its safety for clinical use and to understand any potential long-term effects .

Summary Table of Biological Activities

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10 | Induction of apoptosis |

| Anticancer | HepG2 | 15 | Inhibition of cell proliferation |

| Antimicrobial | Various bacteria | >100 | Disruption of bacterial metabolism |

Propriétés

IUPAC Name |

5-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCALQXIOWJBFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604778 | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-90-2 | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77532-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.